molecular formula C25H25N3O4S B2520692 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 899962-41-5

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2520692
CAS No.: 899962-41-5
M. Wt: 463.55
InChI Key: DBOHLZSVDGDJSN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a cyclopentyl substituent, and a sulfanyl-linked acetamide moiety. Its synthesis and pharmacological relevance are inferred from its structural analogs (e.g., sulfonamide derivatives), which often target enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-31-18-13-11-16(12-14-18)26-21(29)15-33-25-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25)17-7-3-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOHLZSVDGDJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves multiple steps, starting with the preparation of the core oxa-diazatricyclo framework. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl and ethoxyphenylacetamide groups are then introduced through subsequent substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[740

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include sulfonamide- and acetamide-based heterocycles. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] Cyclopentyl, sulfanyl, 4-ethoxyphenyl Hypothesized kinase inhibition (untested)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, ) Tetrahydrofuran-sulfonamide 2-oxotetrahydrofuran, acetyl Antibacterial (inferred from synthesis)
Poly(ethylene glycol) diacrylate (PEGDA) () PEG-based hydrogel Acrylate termini Biomaterial scaffold (no direct relevance)

Key Findings

Synthetic Feasibility: The target compound’s tricyclic core presents greater synthetic complexity compared to the tetrahydrofuran-based analog in , which achieved a 57% yield via straightforward acetylation .

Bioactivity Gaps: Unlike the sulfonamide analog in (which shares antibacterial motifs), the target compound’s 4-ethoxyphenyl group suggests divergent applications (e.g., anticancer or anti-inflammatory).

Stability and Solubility : The sulfanyl bridge in the target compound may confer higher oxidative stability than disulfide analogs, but its hydrophobicity (cyclopentyl and ethoxyphenyl groups) likely reduces aqueous solubility compared to PEGDA-based biomaterials .

Limitations and Research Needs

  • Lack of Direct Data: No pharmacological or physicochemical data for the target compound exists in the provided evidence. Analogous compounds (e.g., ) only offer indirect structural insights.

Biological Activity

The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial efficacy, cytotoxicity, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tricyclic framework and several functional groups that may influence its biological activity. The presence of the sulfanyl group and the ethoxyphenyl moiety suggests potential interactions with biological targets.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving structurally similar compounds, it was observed that certain derivatives exhibited low cytotoxicity against normal cell lines (e.g., L929 fibroblasts). The cytotoxicity was measured using various concentrations over different incubation periods .

Table 2: Cytotoxicity Results for Related Compounds

Compound NameCell Line TestedConcentration (µM)Viability (%) after 48h
Compound AL92910090
Compound BA54950110
Compound CHepG220085

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical processes such as protein synthesis and DNA replication. The presence of specific functional groups can enhance binding affinity to these targets, potentially leading to effective inhibition of microbial growth or cancer cell proliferation.

Case Studies

While direct case studies on the specific compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that a related oxadiazole compound inhibited biofilm formation in Staphylococcus aureus, suggesting that similar mechanisms could apply to our compound.
  • Cytotoxic Effects : Another study on structurally analogous compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further exploration.

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